molecular formula C16H21NO4 B13199663 1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid

1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid

Cat. No.: B13199663
M. Wt: 291.34 g/mol
InChI Key: HFACAQYWZPQCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H19NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group. This can be achieved by reacting piperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of free amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid involves its ability to act as a protecting group for amines. The benzyloxycarbonyl group suppresses the nucleophilic and basic properties of the nitrogen atom, allowing for selective reactions at other sites on the molecule. This protection can be removed under specific conditions, such as catalytic hydrogenation, to yield the free amine .

Comparison with Similar Compounds

Uniqueness: 1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid is unique due to the presence of the dimethyl groups on the piperidine ring, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of specific target molecules that require such structural features.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2,6-dimethyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-11-8-14(15(18)19)9-12(2)17(11)16(20)21-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,18,19)

InChI Key

HFACAQYWZPQCOG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1C(=O)OCC2=CC=CC=C2)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.